5-chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
Description
5-Chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline is a halogenated aniline derivative featuring a benzene ring substituted with chlorine (Cl) at position 5, fluorine (F) at position 2, and a 2,2,2-trifluoroethyl (-CF2CF3) group attached to the amine nitrogen.
Properties
Molecular Formula |
C8H6ClF4N |
|---|---|
Molecular Weight |
227.58 g/mol |
IUPAC Name |
5-chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6ClF4N/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI Key |
PAWSUAWBLVKAIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NCC(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 5-chloro-2-fluoroaniline with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or distillation to remove any impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
5-chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C8H5ClF4N
- Molar Mass : 234.58 g/mol (calculated from PubChem data).
Structural Analogues and Substituent Effects
The compound’s properties are influenced by halogen positioning, trifluoroalkyl groups, and electronic effects. Below is a comparative analysis with key analogues:
Table 1: Comparative Data of Selected Aniline Derivatives
Key Observations:
Substituent Position and Electronic Effects: The 2-fluoro group in this compound enhances electron-withdrawing effects compared to non-fluorinated analogues like 4-chloro-N-(2,2,2-trifluoroethyl)aniline. This reduces amine basicity and increases metabolic stability, a trend noted in fluorinated pharmaceuticals.
Comparison with Nitro-Substituted Analogues :
- 5-Chloro-2-nitro-4-(trifluoromethyl)aniline (Table 1) exhibits stronger electron withdrawal due to the nitro group, making it more reactive but less stable than the fluoro analogue. Such nitro derivatives are often intermediates in explosive or dye synthesis.
Bioactivity and Docking Interactions: Fluorine’s role in enhancing target binding via C-F⋯protein interactions is well-documented. The 2-fluoro substituent in this compound may improve docking specificity compared to non-fluorinated counterparts.
Physicochemical Properties
- Solubility : The trifluoroethyl group increases hydrophobicity, while polar substituents (Cl, F) enhance solubility in polar aprotic solvents. This balance is critical for pharmaceutical bioavailability.
- Thermal Stability : Trifluoroethyl groups improve thermal stability compared to ethyl or methyl analogues, as seen in halogenated anilines used in high-temperature reactions.
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